(Z)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide
Description
Propriétés
IUPAC Name |
(2Z)-2-cyano-2-[5-[(4-methoxyphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-32-21-14-12-18(13-15-21)16-23-25(31)29(20-10-6-3-7-11-20)26(33-23)22(17-27)24(30)28-19-8-4-2-5-9-19/h2-15,23H,16H2,1H3,(H,28,30)/b26-22- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGQBTGQZCLNTI-ROMGYVFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=CC=CC=C3)S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=CC=CC=C3)/S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(Z)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide is a compound belonging to the thiazolidinone family, known for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of (Z)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide typically involves the condensation of appropriate thiazolidinone derivatives with cyanoacetate and phenylacetamide. The structural confirmation is achieved through techniques such as NMR spectroscopy and mass spectrometry .
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. Specifically, (Z)-2-cyano derivatives have been tested against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Klebsiella pneumoniae
Table 1 summarizes the antimicrobial activity of selected thiazolidinone derivatives:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 20 |
| 3 | K. pneumoniae | 18 |
These results indicate that compounds derived from thiazolidinones can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .
Anticancer Activity
In vitro studies have shown that (Z)-2-cyano derivatives possess notable anticancer activity. A comprehensive evaluation was conducted using a panel of human tumor cell lines, including those from CNS, kidney, and breast cancers. The findings are summarized in Table 2:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| CNS Cancer Cells | 5.0 | High |
| Kidney Cancer Cells | 10.0 | Moderate |
| Breast Cancer Cells | 7.5 | Moderate |
The compound demonstrated selective inhibition of cancer cell proliferation, indicating potential as a therapeutic agent in cancer treatment .
The biological activity of (Z)-2-cyano derivatives is attributed to several mechanisms:
- Inhibition of DNA Synthesis : Thiazolidinones interfere with DNA replication processes, leading to cell cycle arrest.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, promoting programmed cell death.
- Antioxidant Activity : The presence of cyano and thiazolidinone groups contributes to antioxidant properties, reducing oxidative stress in cells .
Case Studies
A notable case study involved the evaluation of a series of thiazolidinone derivatives against multidrug-resistant bacterial strains. The study highlighted that certain modifications in the molecular structure significantly enhanced antimicrobial efficacy, suggesting a structure-activity relationship crucial for drug development .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Table 1: Key Structural Differences
Spectroscopic and Tautomeric Behavior
- IR Spectroscopy: The absence of νC=O (1663–1682 cm⁻¹) in triazole-thiones [7–9] () contrasts with the target compound’s retained C=O (4-oxo group). The Z-isomer’s cyano group (νC≡N ~2200 cm⁻¹) and thiazolidinone C=S (1247–1255 cm⁻¹) are critical identifiers .
- Tautomerism: Unlike triazole-thiones [7–9], which exist as thione tautomers (confirmed by νC=S and absence of νS-H), the target compound’s thiazolidinone core is stabilized by conjugation, reducing tautomeric shifts .
Computational and Reactivity Insights
While focuses on parameter optimization for semiempirical methods (e.g., MNDO), such approaches could predict the target compound’s electronic properties. For instance:
- 4-Methoxybenzyl substituent: Electron-donating methoxy group may modulate electron density in the thiazolidinone ring, affecting binding interactions in biological systems .
Table 2: Comparative Reactivity and Electronic Properties
| Compound | Electrophilic Centers | Electron-Donating Groups | Predicted Reactivity |
|---|---|---|---|
| Target Compound | Cyano, 4-oxo thiazolidinone | 4-MeO-benzyl | High (cyano-driven) |
| Triazole-thiones [7–9] | Sulfonyl, C=S | Difluorophenyl | Moderate (sulfonyl activation) |
| 4-Oxothiazolidin-3-yl acetamides | 4-oxo thiazolidinone | Coumarin-7-yloxy | Moderate (amide stabilization) |
Research Implications and Gaps
- The 4-methoxybenzyl and cyano groups may enhance pharmacokinetic properties.
- Synthetic Optimization : Further studies could explore substituent effects (e.g., halogen vs. methoxy) on reactivity and tautomerism, leveraging methods from –2.
Q & A
Basic: What are the established synthetic routes for (Z)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide?
Methodological Answer:
The synthesis typically involves multi-step protocols, leveraging thiazolidinone core formation followed by functionalization. For example:
- Step 1: Condensation of a benzaldehyde derivative (e.g., 2-(benzyloxy)-5-substituted benzaldehyde) with 4-methoxyaniline to form an intermediate Schiff base .
- Step 2: Reaction with mercaptoacetic acid under reflux to cyclize into the thiazolidinone ring .
- Step 3: Introduction of the cyanoacetamide group via nucleophilic substitution or condensation, optimized using polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) .
Key Reaction Conditions Table:
| Step | Reagents/Conditions | Yield Range | Monitoring Method |
|---|---|---|---|
| 1 | Ethanol, reflux, 8–12 h | 70–85% | TLC (Hexane:EtOAc 7:3) |
| 2 | Mercaptoacetic acid, HCl, 80°C | 65–75% | IR (disappearance of -SH peak at ~2550 cm⁻¹) |
| 3 | Cyanoacetic acid, DMF, K₂CO₃, RT | 60–80% | NMR (appearance of cyano δ ~110 ppm) |
Basic: How is the compound characterized using spectroscopic and analytical methods?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the thiazolidinone ring, C≡N at ~2200 cm⁻¹) .
- NMR Spectroscopy:
- ¹H NMR: Distinct signals for methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and thiazolidinone NH (δ ~10.2 ppm, exchangeable) .
- ¹³C NMR: Confirms carbonyl groups (C=O at ~175–185 ppm) and nitrile carbon (δ ~110 ppm) .
- Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of -N-phenylacetamide moiety) .
Advanced: How can reaction conditions be optimized to improve yield and purity in the final step?
Methodological Answer:
- Design of Experiments (DoE): Use statistical models to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, a central composite design revealed that DMF with 1.5 eq. K₂CO₃ at 25°C maximizes cyanoacetamide formation .
- Troubleshooting Contradictions:
- Low Yield: Replace chloroacetyl chloride with bromo derivatives to enhance electrophilicity .
- Byproduct Formation: Add molecular sieves to absorb water in condensation steps .
- Purification: Gradient column chromatography (silica gel, Hexane:EtOAc 4:1 → 1:1) resolves stereoisomeric impurities .
Advanced: How are biological activity data contradictions resolved for this compound?
Methodological Answer:
- Mechanistic Studies: Employ molecular docking to validate hypothesized targets (e.g., kinase inhibition). For example, π-π stacking with tyrosine residues in ATP-binding pockets explains variability in IC₅₀ values across assays .
- Pharmacokinetic Profiling: Address bioavailability discrepancies by:
- LogP Adjustment: Introduce hydrophilic groups (e.g., -OH) to reduce LogP from 3.8 to 2.5, improving aqueous solubility .
- Metabolic Stability: Use hepatic microsome assays to identify labile sites (e.g., methoxy demethylation) and stabilize via fluorination .
Advanced: What strategies are used to confirm the (Z)-stereochemistry of the thiazolidin-2-ylidene moiety?
Methodological Answer:
- X-ray Crystallography: Single-crystal analysis confirms the (Z)-configuration via spatial arrangement of the 4-methoxybenzyl and phenyl groups (bond angles 85–95°) .
- NOESY NMR: Correlates proximity of the cyano group and thiazolidinone NH, supporting the syn-periplanar geometry .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
